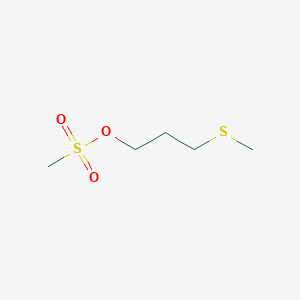

3-(Methylthio)propyl (methanesulfonate)

Description

The exact mass of the compound 3-(Methylthio)propyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methylthio)propyl (methanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylthio)propyl (methanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpropyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S2/c1-9-5-3-4-8-10(2,6)7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRYDZAYWWFTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232944-38-6 | |

| Record name | 3-(methylsulfanyl)propyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methylthio)propyl (methanesulfonate) chemical properties

An In-depth Technical Guide to 3-(Methylthio)propyl Methanesulfonate

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)propyl Methanesulfonate, a bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. As a derivative of 3-(methylthio)-1-propanol (methionol), this compound combines the versatile reactivity of a methanesulfonate (mesylate) ester with the unique properties of a thioether moiety. The mesylate group serves as an excellent leaving group in nucleophilic substitution and elimination reactions, rendering the compound a potent alkylating agent for introducing the 3-(methylthio)propyl fragment into various molecular scaffolds. This guide details the compound's physicochemical properties, synthesis, reaction mechanisms, core applications, and essential safety protocols, providing a foundational resource for its effective and safe utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical reagent. 3-(Methylthio)propyl methanesulfonate is structurally distinct from its oxidized counterpart, 3-(methylsulfonyl)propyl methanesulfonate, and this difference fundamentally governs its reactivity and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(Methylthio)propyl methanesulfonate |

| CAS Number | 232944-38-6 |

| Molecular Formula | C₅H₁₂O₃S₂ |

| Molecular Weight | 184.28 g/mol |

| SMILES | CSCCCOS(=O)(=O)C |

| InChI | InChI=1S/C5H12O3S2/c1-9-4-2-3-8-10(2,6)7/h2-4H2,1,5H3 |

| InChIKey | YHQXHHHSGQLJCE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source/Note |

| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar alkyl sulfonates. |

| Boiling Point | Not experimentally determined. Predicted to be high due to polarity and molecular weight. | For comparison, the precursor 3-(methylthio)-1-propanol boils at 89-90 °C / 13 mmHg.[1] |

| Density | Not experimentally determined. | The precursor alcohol has a density of 1.03 g/mL at 25 °C.[1] |

| Solubility | Soluble in most organic solvents (DCM, THF, Ethyl Acetate). Limited solubility in water. | General property of mesylates. |

| Refractive Index | Not experimentally determined. | The precursor alcohol has a refractive index (n20/D) of 1.49.[1] |

Synthesis and Reaction Mechanism

The most direct and common route for preparing 3-(Methylthio)propyl methanesulfonate is through the mesylation of its corresponding alcohol, 3-(methylthio)-1-propanol. This transformation is a cornerstone of organic synthesis, converting a poor leaving group (hydroxyl, -OH) into an excellent one (mesylate, -OMs).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] In the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine, the hydroxyl group of 3-(methylthio)-1-propanol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3] The use of methanesulfonic anhydride (Ms₂O) is an alternative that avoids the generation of chloride ions, which can sometimes lead to undesired alkyl chloride byproducts.[4]

Figure 1: Synthesis of 3-(Methylthio)propyl Methanesulfonate.

Experimental Protocol: Mesylation of 3-(Methylthio)-1-propanol

This generalized protocol is based on standard laboratory procedures for alcohol mesylation.[3][5]

Materials:

-

3-(Methylthio)-1-propanol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(methylthio)-1-propanol (1.0 eq) in anhydrous DCM (approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: To the stirred solution, add triethylamine (1.5 eq) dropwise.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.[3][6]

-

Work-up: Once complete, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally, brine.[5] These washes serve to remove excess triethylamine, unreacted MsCl, and residual salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(Methylthio)propyl methanesulfonate.

-

Purification: The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via column chromatography on silica gel.

Core Reactivity and Applications in Drug Development

The primary utility of 3-(Methylthio)propyl methanesulfonate lies in its function as a potent alkylating agent. The mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in classic Sₙ2 reactions.

Role as a Synthetic Intermediate

This reagent is a key intermediate for introducing the 3-(methylthio)propyl moiety into target molecules. This functional group is relevant in various contexts:

-

Drug Analogs: In drug discovery, modifying a lead compound with small, flexible, lipophilic chains can significantly alter its pharmacodynamic and pharmacokinetic properties. The methyl group and the thioether both play roles in modulating solubility, metabolic stability, and receptor binding interactions.[7][8]

-

Flavor and Fragrance: The precursor, 3-(methylthio)-1-propanol, is a known flavor compound found in various foods.[9] Derivatives are used in the synthesis of related aroma chemicals.

-

Material Science: Thioether-containing molecules can be used in the development of specialized polymers and materials.[1]

Sources

- 1. 3-(甲硫基)-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 3-(Methylthio)propyl Methanesulfonate

This guide provides a comprehensive overview of the synthesis and purification of 3-(Methylthio)propyl methanesulfonate, a key intermediate in various chemical and pharmaceutical development pathways. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

3-(Methylthio)propyl methanesulfonate is an important bifunctional molecule. It contains a thioether moiety and a highly reactive methanesulfonate (mesylate) leaving group. The mesylate group makes the propyl chain susceptible to nucleophilic substitution, rendering the compound a valuable alkylating agent and a building block in the synthesis of more complex molecules. Its precursor, 3-(Methylthio)-1-propanol, is a naturally occurring sulfur compound found in various foods and is a metabolite in yeast.[1][2][3] The conversion to the mesylate enhances its utility in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents where the introduction of a 3-(methylthio)propyl group is desired.

Synthesis: The Mesylation of 3-(Methylthio)-1-propanol

The core of the synthesis is a classic esterification reaction where the hydroxyl group of 3-(Methylthio)-1-propanol is converted into a methanesulfonate ester using methanesulfonyl chloride (MsCl).

Principle of the Reaction

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized in situ by a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), to prevent unwanted side reactions and drive the reaction to completion.

Reagents and Materials

Proper selection and handling of reagents are critical for success and safety.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Example |

| 3-(Methylthio)-1-propanol | C₄H₁₀OS | 106.19 | Liquid, Density: ~1.03 g/mL | Sigma-Aldrich |

| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | Corrosive, Lachrymator, Toxic[4][5][6] | Thermo Fisher Scientific[4] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Corrosive, Flammable Liquid | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, Suspected Carcinogen | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | - |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase for Chromatography | - |

Overall Synthesis Workflow

The following diagram outlines the complete process from starting materials to the purified final product.

Caption: Overall workflow for the synthesis and purification.

Detailed Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated chemical fume hood.[7] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[4][5][6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 3-(methylthio)-1-propanol (1.0 eq.).

-

Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Add triethylamine (TEA, 1.2 eq.) to the solution.

-

Cooling: Immerse the flask in an ice-water bath and cool the reaction mixture to 0°C with stirring.

-

Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the mixture by adding cold deionized water.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Aqueous Work-up: Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Brine (saturated aqueous NaCl) to remove residual water.

-

-

Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic substitution on the sulfonyl group.

Caption: Simplified mechanism of mesylate ester formation.

Causality Behind Experimental Choices:

-

Low Temperature (0°C): The reaction between MsCl and the alcohol is exothermic. Starting at 0°C helps control the reaction rate, prevents overheating, and minimizes the formation of undesired side products.

-

Anhydrous Conditions: Methanesulfonyl chloride readily hydrolyzes with water.[6] Using flame-dried glassware and anhydrous solvents is crucial to prevent the decomposition of the reagent and ensure a high yield.

-

Triethylamine as Base: TEA is a non-nucleophilic tertiary amine. Its role is solely to act as a proton sponge, scavenging the HCl produced. This prevents the protonation of the starting alcohol (which would deactivate it) and potential acid-catalyzed side reactions.

-

Stoichiometry: A slight excess of MsCl and TEA is used to ensure the complete consumption of the limiting reagent, the more valuable 3-(methylthio)-1-propanol.

Purification: Isolating the Target Compound

Purification is essential to remove unreacted reagents, the triethylammonium chloride salt, and any side products.

Principles of Purification

The primary impurities are the polar triethylammonium salt and potentially unreacted polar alcohol. The product, being an ester, is significantly less polar. This difference in polarity is exploited during both the aqueous work-up and column chromatography.

Purification Workflow

Caption: Step-by-step purification process.

Flash Column Chromatography Protocol

-

Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a non-polar solvent (e.g., 100% hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexanes:Ethyl Acetate) to elute the product.

-

Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(Methylthio)propyl methanesulfonate as a pure liquid.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Protons adjacent to the mesylate group will show a characteristic downfield shift compared to the starting alcohol. A singlet corresponding to the methyl group on the sulfur and another for the methyl on the mesylate will be present. |

| ¹³C NMR | Confirms the carbon backbone and functional groups. | The carbon attached to the mesylate oxygen will be shifted downfield. |

| GC-MS | Purity assessment and mass confirmation. | A single major peak in the gas chromatogram. The mass spectrum will show the molecular ion peak or characteristic fragmentation patterns.[8][9] |

| FTIR | Functional group analysis. | Appearance of strong S=O stretching bands characteristic of the sulfonate group (~1350 cm⁻¹ and ~1175 cm⁻¹). Disappearance of the broad O-H stretch from the starting alcohol. |

Safety and Handling

Strict adherence to safety protocols is paramount.

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of toxic vapors from MsCl and DCM.[4][7]

-

Personal Protective Equipment (PPE): Wear safety glasses, a flame-retardant lab coat, and nitrile gloves. When handling concentrated MsCl, consider double-gloving.

-

Spill & Emergency Procedures: Keep spill kits containing absorbent materials readily available.[5] In case of skin contact with MsCl, wash the affected area immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[5][7] For inhalation, move the individual to fresh air and seek immediate medical help.[4][10]

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.[6][7]

References

-

Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10448, 3-(Methylthio)-1-propanol. [Link]

-

PubMed. (n.d.). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. [Link]

-

Wikipedia. (n.d.). Methionol. [Link]

-

MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug.... [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10262758, 3-(Methylsulfonyl)propyl methanesulfonate. [Link]

-

PubMed. (1979). The synthesis of radioactive 3-methylthiopropionate and other alkylthio fatty acids. [Link]

- Google Patents. (n.d.). US7119233B2 - Method for preparing 3-(methylthio)propanal.

-

Research and Reviews: Journal of Chemistry. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. [Link]

- Google Patents. (n.d.). RS20060332A - Compositions and methods for controlling drug loss and delivery in transdermal drug delivery systems.

Sources

- 1. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionol - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. lobachemie.com [lobachemie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. rroij.com [rroij.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Predicted Mechanism of Action of 3-(Methylthio)propyl (methanesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the predicted mechanism of action of 3-(Methylthio)propyl (methanesulfonate). In the absence of direct experimental data for this specific compound, this document synthesizes established principles of medicinal chemistry and toxicology, drawing parallels from well-characterized analogous compounds. We will explore the reactivity of the methanesulfonate ester, the potential role of the 3-(methylthio)propyl moiety, and propose a comprehensive model for its interaction with biological systems.

I. Executive Summary: A Bifunctional Alkylating Agent with a Metabolic Handle

3-(Methylthio)propyl (methanesulfonate) is anticipated to function as a monofunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic sites on biomolecules. The primary mode of action is predicted to be the alkylation of DNA, a mechanism shared with known genotoxic and carcinogenic agents, as well as some chemotherapeutic drugs.[1][2][3] The methanesulfonate group serves as an excellent leaving group, facilitating the transfer of the 3-(methylthio)propyl group to biological targets.[1]

The presence of a thioether in the alkylating moiety introduces a unique metabolic dimension. This sulfur-containing group is susceptible to enzymatic oxidation, which could modulate the compound's pharmacokinetic profile and potentially contribute to its overall biological effect. This guide will dissect these two key features—DNA alkylation and metabolic activation/detoxification—to build a robust hypothesis for the mechanism of action of 3-(Methylthio)propyl (methanesulfonate).

II. The Alkylating Core: Methanesulfonate Reactivity and DNA Adduct Formation

The core reactivity of 3-(Methylthio)propyl (methanesulfonate) resides in the methanesulfonate ester. Methanesulfonates are potent alkylating agents due to the high stability of the mesylate anion, making it an excellent leaving group in nucleophilic substitution reactions.[1]

Predicted DNA Alkylation Mechanism

The primary cytotoxic and mutagenic effects of alkyl methanesulfonates are attributed to their ability to alkylate DNA.[1][2][3] This is predicted to occur via an S(_N)2 (bimolecular nucleophilic substitution) or a mixed S(_N)1/S(_N)2 mechanism. The 3-(methylthio)propyl carbocation, or the electrophilic carbon adjacent to the methanesulfonate group, is attacked by nucleophilic centers in the DNA bases.

The most probable sites of alkylation on DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases. Based on studies of similar alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), the primary adducts are expected to be:[2][4]

-

N7-guanine: The most abundant adduct.

-

N3-adenine: A significant adduct that can block DNA replication.[2]

Alkylation at the O6 position of guanine is also a possibility, particularly if the reaction has some S(_N)1 character.[4] O6-alkylguanine adducts are highly mutagenic as they can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.

Caption: Predicted pathway of DNA alkylation and its cellular consequences.

Cellular Ramifications of DNA Alkylation

The formation of DNA adducts by 3-(Methylthio)propyl (methanesulfonate) is predicted to trigger a cascade of cellular events:

-

Replication Stress: The bulky adducts can physically obstruct the progression of the DNA replication machinery, leading to replication fork stalling.[2]

-

DNA Damage Response (DDR): Stalled replication forks and the presence of abnormal bases activate the DDR network. This involves the recruitment of sensor proteins (e.g., ATM, ATR) and mediator proteins, leading to cell cycle arrest to allow time for DNA repair.

-

DNA Repair: The cell will attempt to remove the adducts through various DNA repair pathways, primarily Base Excision Repair (BER) for N7-guanine and N3-adenine adducts, and potentially Nucleotide Excision Repair (NER) for bulkier lesions.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can signal for programmed cell death (apoptosis) to eliminate the damaged cell.

-

Mutagenesis and Carcinogenesis: If the cell fails to repair the DNA damage before replication, misincorporation of bases opposite the adducted nucleotide can lead to permanent mutations. An accumulation of mutations in critical genes (e.g., tumor suppressors, oncogenes) can lead to carcinogenesis.[1][3]

III. The Metabolic Handle: The Role of the 3-(Methylthio)propyl Group

The 3-(methylthio)propyl moiety distinguishes this compound from simple alkyl methanesulfonates and introduces a "metabolic handle" that is likely to be acted upon by cellular enzymes. Thioethers are common in pharmaceuticals and are known to undergo metabolic transformations, primarily oxidation.[5][6]

Predicted Metabolic Pathway

The sulfur atom in the 3-(methylthio)propyl group is nucleophilic and susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver and other tissues. This would likely proceed through two steps:

-

Sulfoxidation: The thioether is oxidized to a sulfoxide.

-

Sulfonation: The sulfoxide can be further oxidized to a sulfone.

Caption: Predicted two-step oxidation of the thioether moiety.

Impact of Metabolism on Biological Activity

This metabolic pathway could have several consequences for the overall mechanism of action:

-

Pharmacokinetics: The oxidation of the thioether to the more polar sulfoxide and sulfone would increase the water solubility of the compound. This would likely facilitate its renal excretion, potentially reducing its half-life and overall exposure.

-

Toxicity Modulation:

-

Detoxification: If the primary toxicity is driven by the alkylating methanesulfonate, rapid oxidation and excretion would be a detoxification pathway.

-

Bioactivation: It is also plausible that the oxidized metabolites (sulfoxide or sulfone) could have altered reactivity or target specificity. While less likely, the possibility of bioactivation cannot be entirely ruled out without experimental data.

-

-

Drug-Drug Interactions: As the metabolism is likely mediated by CYP enzymes, there is a potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of the same CYP isoforms.

The 3-(methylthio)propyl group is also structurally related to the amino acid methionine. Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[1][2][3] It is conceivable, though speculative, that the 3-(methylthio)propyl moiety could interfere with methionine or SAM metabolism, but this would be a secondary mechanism to the direct alkylating action.

IV. Proposed Experimental Protocols for Mechanism Validation

To validate the predicted mechanism of action, a series of in vitro and cellular assays are proposed.

Protocol 1: In Vitro DNA Alkylation Assay

Objective: To confirm the ability of 3-(Methylthio)propyl (methanesulfonate) to directly alkylate DNA and to identify the resulting adducts.

Methodology:

-

Incubation: Incubate calf thymus DNA with varying concentrations of 3-(Methylthio)propyl (methanesulfonate) in a physiological buffer at 37°C for defined time points. Include a negative control (buffer only) and a positive control (e.g., MMS).

-

DNA Digestion: After incubation, enzymatically digest the DNA to individual nucleosides.

-

LC-MS/MS Analysis: Analyze the digested samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a method to detect and quantify the expected adducts, such as N7-(3-methylthiopropyl)guanine and N3-(3-methylthiopropyl)adenine, based on their predicted mass-to-charge ratios.

-

-

Data Analysis: Quantify the levels of adducts formed as a function of compound concentration and time.

Expected Outcome: Detection and quantification of DNA adducts, confirming the DNA alkylating ability of the compound.

Protocol 2: Cellular DNA Damage and Cytotoxicity Assays

Objective: To assess the induction of DNA damage and cytotoxicity in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line like HeLa or a normal human cell line like fibroblasts).

-

Treatment: Treat the cells with a dose-range of 3-(Methylthio)propyl (methanesulfonate) for various durations.

-

Cytotoxicity Assay: Measure cell viability using a standard assay such as the MTT or CellTiter-Glo assay to determine the IC50 value.

-

Comet Assay (Single Cell Gel Electrophoresis): Perform a comet assay to detect DNA strand breaks, a hallmark of DNA damage and repair intermediates.

-

Immunofluorescence Staining: Stain for DNA damage markers such as γ-H2AX (a marker for DNA double-strand breaks) and 53BP1 (a DDR protein) and visualize by fluorescence microscopy.

-

Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution to identify cell cycle arrest, which is indicative of DDR activation.

Expected Outcome: A dose-dependent increase in DNA damage markers and cytotoxicity, and evidence of cell cycle arrest.

Workflow for Experimental Validation

Caption: A proposed workflow for the experimental validation of the predicted mechanism.

V. Summary of Quantitative Data from Analogous Compounds

While no quantitative data exists for 3-(Methylthio)propyl (methanesulfonate), the following table presents data for related alkylating agents to provide context.

| Compound | Class | Primary DNA Adducts | Notes |

| Methyl methanesulfonate (MMS) | Alkylating Agent | N7-meG, N3-meA | Widely used as a model genotoxin.[2] |

| Ethyl methanesulfonate (EMS) | Alkylating Agent | N7-etG, O6-etG | Potent mutagen due to O6-guanine alkylation.[4] |

| 3-(Methylthio)propyl (methanesulfonate) | Predicted Alkylating Agent | N7-alkylG, N3-alkylA | Metabolism via thioether oxidation is predicted. |

VI. Conclusion and Future Directions

The mechanism of action of 3-(Methylthio)propyl (methanesulfonate) is predicted to be primarily driven by its function as a DNA alkylating agent. The methanesulfonate group facilitates the covalent modification of DNA, leading to replication stress, activation of the DNA damage response, and potential mutagenicity and cytotoxicity. The 3-(methylthio)propyl moiety introduces a metabolic component, likely involving oxidation of the thioether to sulfoxide and sulfone derivatives. This metabolic pathway is anticipated to influence the compound's pharmacokinetic profile and could represent a route of detoxification.

Future research should focus on the experimental validation of this predicted mechanism. The protocols outlined in this guide provide a roadmap for confirming the DNA alkylating properties of the compound, characterizing its cellular effects, and identifying its metabolites. Such studies are crucial for a comprehensive understanding of the biological activity of 3-(Methylthio)propyl (methanesulfonate) and for assessing its potential toxicological and pharmacological relevance.

VII. References

-

Methyl methanesulfonate - Wikipedia. (URL: [Link])

-

Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? | Request PDF - ResearchGate. (URL: [Link])

-

The metabolism and homeostasis of methionine and S-adenosyl-methionine... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Metabolism of exogenous S-adenosyl-L-methionine in patients with liver disease - PubMed. (URL: [Link])

-

Metabolism of Sulfur-Containing Xenobiotics - Taylor & Francis. (URL: [Link])

-

Microbial metabolism of sulfur- and phosphorus-containing xenobiotics - PubMed. (URL: [Link])

-

Inhibitory effects of 3-(methylthio) propyl isothiocyanate in comparison with benzyl isothiocyanate on Listeria monocytogenes | Request PDF - ResearchGate. (URL: [Link])

-

Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases - UEF eRepo. (URL: [Link])

-

Redox Regulation of Xenobiotics by Reactive Sulfur and Supersulfide Species - PubMed. (URL: [Link])

-

Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (URL: [Link])

-

3-(Methylthio)propyl acetate | C6H12O2S | CID 85519 - PubChem - NIH. (URL: [Link])

-

Alkylating agent exposure and its relation with cancer risk | Request PDF - ResearchGate. (URL: [Link])

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (URL: [Link])

-

Showing Compound 3-(Methylthio)propyl acetate (FDB008380) - FooDB. (URL: [Link])

-

A review of the genetic effects of ethyl methanesulfonate - PubMed. (URL: [Link])

-

Metabolism of Sulfur-Containing Xenobiotics - Taylor & Francis Online. (URL: [Link])

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC - PubMed Central. (URL: [Link])

-

Representative thioether‐containing drugs and bioactive compounds. - ResearchGate. (URL: [Link])

-

Other drugs containing thioethers | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])

-

Alkylating Agents - LiverTox - NCBI Bookshelf - NIH. (URL: [Link])

-

DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC. (URL: [Link])

Sources

- 1. S-adenosylmethionine metabolism and liver disease | Annals of Hepatology [elsevier.es]

- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

biological activity of 3-(Methylthio)propyl (methanesulfonate)

An In-depth Technical Guide to the Predicted Biological Activity and Experimental Characterization of 3-(Methylthio)propyl (methanesulfonate)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Methylthio)propyl (methanesulfonate), a molecule with limited characterization in peer-reviewed literature, presents a compelling case for investigation based on its chemical structure. This guide posits that the compound's biological activity is likely dominated by its methanesulfonate (mesylate) functional group, a well-known leaving group that confers alkylating properties. By drawing parallels with extensively studied alkyl methanesulfonates such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), we predict that 3-(Methylthio)propyl (methanesulfonate) will function as a genotoxic agent, capable of covalently modifying biological nucleophiles like DNA and proteins.

This document serves as a foundational roadmap for researchers. It moves beyond a simple recitation of non-existent data to provide a robust theoretical framework for its mechanism, a series of detailed protocols for its empirical validation, and a predictive model of the cellular pathways it is likely to impact. The primary objective is to equip scientists with the necessary knowledge and experimental designs to systematically characterize this compound's biological effects, from initial cytotoxicity screening to elucidating its impact on the DNA Damage Response (DDR) pathway.

Chemical Identity and the Alkylating Hypothesis

3-(Methylthio)propyl (methanesulfonate) is an organic compound whose identity is defined by two key features: a propyl chain containing a thioether (methylthio) group and a terminal methanesulfonate ester.

| Property | Value |

| IUPAC Name | 3-(methylthio)propyl methanesulfonate |

| CAS Number | 232944-38-6[1] |

| Molecular Formula | C₅H₁₂O₃S₂ |

| Molecular Weight | 184.28 g/mol |

| Chemical Structure | CH₃-S-CH₂-CH₂-CH₂-O-SO₂-CH₃ |

The central hypothesis of this guide is that the methanesulfonate moiety acts as an excellent leaving group. In a biological environment rich with nucleophiles, the molecule can undergo nucleophilic substitution reactions, transferring its 3-(methylthio)propyl group to macromolecules. This process, known as alkylation, is the mechanistic basis for the biological activity of many classical genotoxins.[2][3]

The presence of the thioether in the alkylating chain distinguishes it from simpler compounds like propyl methanesulfonate and may influence its physicochemical properties, such as lipophilicity and cell permeability, potentially altering its potency or target specificity.

Caption: General mechanism of DNA alkylation.

A Proposed Roadmap for Experimental Characterization

Given the absence of published data, a systematic, multi-tiered approach is required to define the . The following workflow provides a logical progression from broad phenotypic effects to specific mechanistic insights.

Caption: Logical workflow for compound characterization.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial screen determines the concentration range over which the compound affects cell viability.

-

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀).

-

Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Materials:

-

Human cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HEK293 embryonic kidney).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

3-(Methylthio)propyl (methanesulfonate), dissolved in DMSO to create a 100 mM stock.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well plates, multichannel pipette, plate reader (570 nm).

-

-

Methodology:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the compound in complete medium (e.g., from 1 µM to 1 mM). Remove old medium from cells and add 100 µL of the compound dilutions. Include "vehicle-only" (DMSO) and "no-treatment" controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Purple formazan crystals will form in living cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Genotoxicity Assessment (Alkaline Comet Assay)

This assay directly visualizes DNA damage in individual cells.

-

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

-

Materials:

-

Treated cells (use concentrations at and below the IC₅₀).

-

Positive control (e.g., 100 µM MMS or H₂O₂).

-

Low melting point agarose, normal melting point agarose.

-

Lysis buffer (high salt, Triton X-100, DMSO).

-

Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13).

-

DNA stain (e.g., SYBR Green or propidium iodide).

-

Fluorescence microscope with appropriate filters.

-

Comet scoring software.

-

-

Methodology:

-

Slide Preparation: Coat microscope slides with normal melting point agarose.

-

Cell Encapsulation: Harvest ~20,000 treated cells and mix them with molten low melting point agarose. Pipette this mixture onto the prepared slide and cover with a coverslip.

-

Lysis: Immerse the slides in cold lysis buffer for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in the electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization & Staining: Gently wash the slides with a neutralization buffer and stain with a fluorescent DNA dye.

-

Visualization & Analysis: Image the comets using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail and the tail moment (tail length × % tail DNA). Compare the results from treated cells to negative and positive controls.

-

Predicted Mechanism of Action: Activation of the DNA Damage Response

As a putative alkylating agent, 3-(Methylthio)propyl (methanesulfonate) is predicted to cause DNA lesions that stall replication forks and transcription. This damage will trigger a complex signaling network known as the DNA Damage Response (DDR).

The DDR pathway is orchestrated by sensor kinases like ATM and ATR, which, upon detecting DNA damage, phosphorylate a cascade of downstream targets. A key event is the phosphorylation of the histone variant H2A.X to form γH2A.X, which serves as a beacon to recruit DNA repair machinery. This signaling cascade also activates the tumor suppressor protein p53, a critical transcription factor that can induce cell cycle arrest to allow time for repair or, if the damage is too severe, trigger apoptosis (programmed cell death).

Caption: Predicted activation of the DDR pathway.

Data Summary and Interpretation

The following table should be used to summarize the quantitative data generated from the proposed experiments.

| Cell Line | Cytotoxicity IC₅₀ (µM) | Comet Assay (Fold increase in Tail Moment vs. Control) | γH2A.X Upregulation (Fold Change vs. Control) |

| MCF-7 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| A549 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| HEK293 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| MMS (Control) | [Reference Value] | [Reference Value] | [Reference Value] |

Interpretation:

-

A low IC₅₀ value across multiple cell lines would indicate potent cytotoxic activity.

-

A significant, dose-dependent increase in the comet tail moment would provide direct evidence of genotoxicity.

-

A corresponding increase in γH2A.X and p53 levels via Western blot would confirm the activation of the DDR pathway, strongly supporting the hypothesis that the compound's cytotoxicity stems from its DNA-damaging properties.

Conclusion and Future Directions

This guide establishes a strong, mechanistically-driven hypothesis for the . It is predicted to be a cytotoxic and genotoxic alkylating agent. The provided experimental protocols offer a clear and validated path for researchers to test this hypothesis and thoroughly characterize the compound.

Successful validation of this predicted activity would open several avenues for future research:

-

Mass Spectrometry-based Adductomics: To identify the specific DNA bases (e.g., N7-guanine) and amino acid residues alkylated by the compound.

-

Cell Cycle Analysis: To determine at which phase of the cell cycle (G1, S, or G2/M) the compound induces arrest.

-

In Vivo Studies: To assess the compound's activity and toxicity in a whole-organism model, such as zebrafish or mice.

By following the roadmap laid out in this guide, the scientific community can systematically unveil the biological role of this uncharacterized molecule, contributing valuable knowledge to the fields of toxicology and drug discovery.

References

- 1. 3-(Methylthio)propyl (Methanesulfonate) - Safety Data Sheet [chemicalbook.com]

- 2. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(Methylthio)propyl (methanesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 3-(Methylthio)propyl (methanesulfonate). Synthesizing principles of organic chemistry with practical considerations for pharmaceutical development, this document explores the molecule's susceptibility to hydrolytic, oxidative, and nucleophilic degradation. Detailed experimental protocols for conducting forced degradation studies are provided, alongside visual representations of degradation mechanisms and analytical workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to anticipate, identify, and control the degradation of this and structurally related molecules.

Introduction: Understanding the Molecule

3-(Methylthio)propyl (methanesulfonate) is a bifunctional molecule of significant interest due to its potential applications as a reactive intermediate in organic synthesis and its possible presence as a process-related impurity in active pharmaceutical ingredients (APIs). The molecule's stability is dictated by the interplay of two key functional groups: a highly effective leaving group, the methanesulfonate (mesylate) ester, and a readily oxidizable methylthioether moiety.

The inherent reactivity of these groups suggests that 3-(Methylthio)propyl (methanesulfonate) is susceptible to degradation under a variety of conditions encountered during synthesis, purification, formulation, and storage. A thorough understanding of its stability profile is therefore paramount for ensuring the quality, safety, and efficacy of any related pharmaceutical product.

Core Structural Features and Reactivity

The chemical structure of 3-(Methylthio)propyl (methanesulfonate) is presented below.

The primary determinants of this molecule's reactivity and, consequently, its degradation pathways are:

-

The Methanesulfonate Group: The methanesulfonate anion is the conjugate base of a strong acid, methanesulfonic acid, making it an excellent leaving group.[1] This facilitates nucleophilic substitution reactions at the propyl carbon to which it is attached.

-

The Thioether Linkage: The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are anticipated for 3-(Methylthio)propyl (methanesulfonate).

Nucleophilic Substitution (Hydrolysis)

Under aqueous conditions, particularly at neutral to basic pH, the methanesulfonate group is susceptible to displacement by nucleophiles. Water itself can act as a nucleophile in a hydrolysis reaction, although this is generally slow at neutral pH. Under basic conditions, the more potent nucleophile, hydroxide ion (OH⁻), will significantly accelerate the degradation.

Mechanism: The reaction likely proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom attached to the oxygen of the methanesulfonate group, leading to the displacement of the methanesulfonate anion in a single concerted step.[2]

Degradation Products:

-

3-(Methylthio)propan-1-ol

-

Methanesulfonic acid (or its conjugate base)

Oxidation

The thioether sulfur is readily oxidized by common oxidizing agents, such as hydrogen peroxide, peroxy acids, or even atmospheric oxygen under certain conditions (e.g., in the presence of light or metal catalysts). This oxidation can occur in a stepwise manner.

Mechanism: The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established chemical transformation.[3] The reaction with an oxidizing agent like hydrogen peroxide proceeds through a nucleophilic attack of the sulfur atom on the peroxide oxygen.

Degradation Products:

-

3-(Methylsulfinyl)propyl (methanesulfonate) (the sulfoxide)

-

3-(Methylsulfonyl)propyl (methanesulfonate) (the sulfone)

Thermal Degradation

While the C-S and S-O bonds in the core structure are relatively stable, high temperatures can induce decomposition. The onset of thermal degradation for many metal methanesulfonates is above 400°C.[4] For the organic ester, decomposition at lower temperatures is possible, potentially leading to a complex mixture of products through various elimination and fragmentation reactions.

Experimental Design: Forced Degradation Studies

To empirically determine the stability of 3-(Methylthio)propyl (methanesulfonate) and identify its degradation products, a forced degradation study is essential.[5][6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Stress Conditions

The following table outlines a typical set of conditions for a forced degradation study.[7]

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Minimal degradation expected due to the stability of the methanesulfonate ester under acidic conditions.[8] |

| Basic Hydrolysis | 0.1 M NaOH | 2 - 24 hours at room temperature | Nucleophilic substitution (hydrolysis) of the methanesulfonate group. |

| Oxidation | 3% H₂O₂ | 2 - 24 hours at room temperature | Oxidation of the thioether to sulfoxide and sulfone. |

| Thermal Degradation | 80°C (in solid state and in solution) | 24 - 72 hours | Various fragmentation and elimination reactions. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B) | As per guidelines | Photolytically induced oxidation or fragmentation. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a common starting point. For structural elucidation of the degradation products, mass spectrometry (MS) is indispensable.

References

- 1. youtube.com [youtube.com]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. benchchem.com [benchchem.com]

3-(Methylthio)propyl Methanesulfonate: A Novel Candidate in DNA Alkylating Agent Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quest for Precision in DNA Alkylation Therapy

DNA alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of rapidly proliferating cancer cells. This action disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The methanesulfonate class of compounds, exemplified by the well-studied methyl methanesulfonate (MMS), are monofunctional alkylating agents known for their ability to methylate DNA bases, primarily at the N7 position of guanine and the N3 position of adenine.[2][3] This damage is primarily processed by the Base Excision Repair (BER) pathway, a critical cellular defense mechanism.[4][5][6]

While effective, the clinical utility of existing alkylating agents is often hampered by off-target toxicity and the development of drug resistance.[7][8] This necessitates the exploration of novel analogues with potentially improved therapeutic indices. This technical guide introduces 3-(methylthio)propyl methanesulfonate (CAS No. 232944-38-6), a structurally distinct, uncharacterized compound, as a promising candidate for investigation.[9] Its propyl chain and terminal methylthio- group offer unique steric and electronic properties compared to simple alkyl methanesulfonates, warranting a thorough evaluation of its potential as a DNA alkylating agent.

This document provides the essential scientific rationale, a proposed synthesis route, and a comprehensive suite of validated experimental protocols to fully characterize the DNA alkylating potential and cytotoxic activity of 3-(methylthio)propyl methanesulfonate.

Scientific Rationale and Proposed Mechanism of Action

The therapeutic potential of 3-(methylthio)propyl methanesulfonate is predicated on the established reactivity of the methanesulfonate (mesylate) group. The mesylate is an excellent leaving group due to the resonance stabilization of the resulting anion. This renders the propyl chain highly electrophilic and susceptible to nucleophilic attack by the electron-rich nitrogen and oxygen atoms within the DNA structure.

We hypothesize that 3-(methylthio)propyl methanesulfonate acts as a monofunctional alkylating agent via an S(_N)2 mechanism, analogous to other primary methanesulfonates.[10] The primary targets are expected to be the N7 of guanine and, to a lesser extent, the N3 of adenine. The presence of the sulfur atom in the methylthio- group may influence the compound's lipophilicity, cellular uptake, and interaction with other cellular components, potentially modulating its activity and toxicity profile compared to simple alkyl methanesulfonates.

Diagram: Proposed DNA Alkylation by 3-(Methylthio)propyl Methanesulfonate

Caption: S(_N)2 reaction mechanism for DNA alkylation.

Proposed Synthesis of 3-(Methylthio)propyl Methanesulfonate

A straightforward and efficient synthesis can be envisioned through the reaction of 3-(methylthio)propan-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(methylthio)propan-1-ol (1 equivalent) and anhydrous dichloromethane (DCM) as the solvent.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution dropwise while stirring.

-

Mesylation: Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(methylthio)propyl methanesulfonate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflows for Preclinical Evaluation

A tiered approach is recommended to systematically evaluate the compound's activity, starting with direct biochemical assays and progressing to cell-based models.

A. In Vitro DNA Alkylation Assay

This initial experiment aims to confirm the compound's ability to directly alkylate DNA in a cell-free environment.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified calf thymus DNA (or a specific guanine-rich oligonucleotide) in a buffered solution (e.g., Tris-HCl, pH 7.4).

-

Treatment: Add varying concentrations of 3-(methylthio)propyl methanesulfonate to the reaction mixture. Include a well-characterized alkylating agent like MMS as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

-

Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 24 hours).

-

DNA Digestion: After incubation, enzymatically digest the DNA to individual nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

-

Analysis: Analyze the resulting nucleoside mixture using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

-

Quantification: Identify and quantify the alkylated adducts (e.g., N7-[3-(methylthio)propyl]guanine) by comparing retention times and mass spectra to synthesized standards or predicted fragmentation patterns.

Diagram: Workflow for In Vitro DNA Alkylation Analysis

Caption: Cell-free assay to confirm direct DNA modification.

B. Cellular Cytotoxicity Screening

This phase assesses the compound's ability to kill or inhibit the growth of cancer cells.[11][12] The use of a panel of cancer cell lines is crucial to identify potential cancer-type specificity.

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-(methylthio)propyl methanesulfonate. Remove the culture medium from the plates and add fresh medium containing the different compound concentrations. Include vehicle-only and positive controls (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[13]

Table 1: Hypothetical IC₅₀ Data for 3-(Methylthio)propyl Methanesulfonate

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.5 |

| HCT116 | Colon | 9.8 |

| HeLa | Cervical | 18.1 |

Diagram: High-Throughput Cytotoxicity Screening Workflow```dot digraph "Cytotoxicity_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

seed [label="Seed Cancer Cells\nin 96-well Plates"]; treat [label="Treat with Serial Dilutions\nof Test Compound"]; incubate [label="Incubate for 72h"]; assay [label="Perform Viability Assay\n(e.g., MTT, LDH)"]; read [label="Measure Signal\n(e.g., Absorbance)"]; analyze [label="Calculate IC50 Values"];

seed -> treat -> incubate -> assay -> read -> analyze; }

Caption: Key cellular events following DNA alkylation.

Discussion and Future Directions

The proposed research framework provides a robust pathway for the comprehensive evaluation of 3-(methylthio)propyl methanesulfonate as a novel DNA alkylating agent. Positive results from the in vitro and cellular assays would establish a strong foundation for its further development.

Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the alkyl chain length and the thioether moiety to optimize potency and selectivity.

-

Advanced Mechanistic Studies: Using DNA repair-deficient cell lines (e.g., MGMT-deficient or BER-deficient) to confirm the precise repair pathways involved and identify potential synthetic lethal interactions. [5][14]* In Vivo Efficacy and Toxicology: Progressing the most promising candidates to preclinical animal models (e.g., xenograft models) to assess anti-tumor efficacy, pharmacokinetics, and safety profiles.

The unique structural features of 3-(methylthio)propyl methanesulfonate hold the promise of a differentiated pharmacological profile. The systematic execution of the protocols outlined in this guide will be critical in determining its true potential as a next-generation therapeutic for cancer treatment.

References

-

Cytotoxic assays for screening anticancer agents - PubMed. (2006). Stat Med, 25(13), 2323-39. [Link]

-

Eder, E., et al. (1993). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 290(2), 231-246. [Link]

-

Sadeghi, H. Cytotoxicity Assays | Life Science Applications. Sartorius. [Link]

-

Kuzminov, A. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific Reports, 11(1), 1-13. [Link]

-

Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. Omni Life Science. [Link]

-

Methyl methanesulfonate - Wikipedia. Wikipedia. [Link]

-

Zucchetti, M., et al. (1987). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. Chemioterapia, 6(5), 332-337. [Link]

-

Chaudhry, G. E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273820. [Link]

-

Klos, E., et al. (2012). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. International Journal of Molecular Sciences, 13(12), 16336-16350. [Link]

-

Fu, D., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids, 2010, 543531. [Link]

-

Eder, E., et al. (2002). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 142(1-2), 131-152. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Methyl methanesulfonate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. [Link]

-

Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3799-3811. [Link]

-

New study provides a key breakthrough in cancer therapy and synthetic biology. (2024). The Brighter Side of News. [Link]

-

Kowalska, K., et al. (2020). Methylsulfonylmethane sensitizes endometrial cancer cells to doxorubicin. Inflammopharmacology, 28(5), 1347-1358. [Link]

-

Zhao, J., et al. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Signal Transduction and Targeted Therapy, 6(1), 1-11. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Methanesulfonate. PubChem Compound Database. [Link]

-

Teicher, B. A., et al. (1987). Alkylating agent resistance: in vitro studies with human cell lines. Cancer Research, 47(16), 4182-4186. [Link]

-

Fu, D., et al. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Methylsulfonyl)propyl methanesulfonate. PubChem Compound Database. [Link]

-

Fu, D., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids, 2010, 543531. [Link]

-

Christmann, M., & Kaina, B. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Teicher, B. A., et al. (1987). Alkylating agent resistance: in vitro studies with human cell lines. Proceedings of the National Academy of Sciences, 84(21), 7413-7417. [Link]

-

Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]

-

Sestito, S., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 16(17), 3123. [Link]

Sources

- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 2. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. 3-(Methylthio)propyl (Methanesulfonate) - Safety Data Sheet [chemicalbook.com]

- 10. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. opentrons.com [opentrons.com]

- 12. scielo.br [scielo.br]

- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

exploring the electrophilicity of 3-(Methylthio)propyl (methanesulfonate)

<An In-depth Technical Guide to the Electrophilicity of 3-(Methylthio)propyl Methanesulfonate

Executive Summary

In the landscape of drug discovery and development, the concept of electrophilicity occupies a critical, albeit dualistic, position. While electrophilic moieties are integral to the mechanism of action for numerous covalent therapies, they are also frequently implicated in off-target toxicity. Mastering the ability to finely tune a molecule's electrophilic potential is therefore a paramount objective. This technical guide provides an in-depth exploration of 3-(Methylthio)propyl Methanesulfonate, a molecule that serves as an exemplary case study in controlled electrophilicity. We will dissect its structural components, provide field-proven protocols for quantifying its reactivity, and discuss the strategic implications of its unique thioether functionality. This document is designed not merely as a set of instructions, but as a comprehensive resource to empower researchers to make informed decisions in the design and evaluation of next-generation therapeutics.

The Principle of Electrophilicity in Medicinal Chemistry

Electrophilicity, the measure of a chemical species' ability to accept electrons, is a fundamental parameter in predicting chemical reactivity. In drug development, an optimal level of electrophilicity is often sought. A compound that is too reactive can indiscriminately form covalent bonds with a multitude of biological nucleophiles (e.g., proteins, DNA), leading to idiosyncratic drug reactions and cytotoxicity. Conversely, a compound with insufficient electrophilicity may fail to engage its intended biological target, rendering it therapeutically inert.

The methanesulfonate (mesylate) group is a classic functional group used to introduce a controlled electrophilic character. It is an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack.[1] Unlike more reactive groups like alkyl halides, the reactivity of sulfonate esters can be modulated by steric and electronic factors within the molecule, offering a tunable handle for medicinal chemists.[2][3]

3-(Methylthio)propyl Methanesulfonate presents a particularly interesting case. The molecule consists of a propyl chain, activated at one end by a methanesulfonate leaving group and functionalized at the other by a methylthio (thioether) group. This unique arrangement prompts a critical investigation into how these two functionalities interact to define the compound's overall reactivity profile.

Synthesis and Characterization

A robust understanding of a molecule's properties begins with its synthesis and purification. The predictable and high-yielding nature of the synthetic route is crucial for ensuring the purity and reproducibility of subsequent experimental results.

Synthesis Pathway

3-(Methylthio)propyl Methanesulfonate is typically synthesized in a straightforward, two-step process starting from 3-(Methylthio)-1-propanol.[4][5][6][7]

-

Step 1: Mesylation of 3-(Methylthio)-1-propanol. The primary alcohol is converted to its corresponding methanesulfonate ester by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the HCl byproduct generated during the reaction.

Caption: Mesylation of 3-(Methylthio)-1-propanol.

Physicochemical Properties

A summary of the key physicochemical properties of the precursor and final product is provided below. These parameters are essential for designing experimental conditions, such as solvent selection and concentration ranges.

| Property | 3-(Methylthio)-1-propanol | 3-(Methylthio)propyl Methanesulfonate |

| Molecular Formula | C4H10OS | C5H12O3S2 |

| Molecular Weight | 106.19 g/mol | 184.28 g/mol |

| Appearance | Liquid | Liquid (presumed) |

| Boiling Point | 89-90 °C / 13 mmHg | N/A |

| Density | 1.03 g/mL at 25 °C | N/A |

Quantitative Assessment of Electrophilicity

To move beyond qualitative descriptions, we must employ quantitative methods to characterize the electrophilicity of 3-(Methylthio)propyl Methanesulfonate. This is achieved by measuring its reaction rates with well-defined nucleophiles.

Kinetic Analysis via HPLC with a Model Thiol Nucleophile

A standard and robust method for quantifying electrophilicity is to monitor the rate of reaction with a biologically relevant nucleophile. Glutathione (GSH), a tripeptide that is the most abundant non-protein thiol in cells, is an excellent choice for this purpose.[8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Sources

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methionol - Wikipedia [en.wikipedia.org]

- 6. 3-Methylthio-1-propanol, 98% | Fisher Scientific [fishersci.ca]

- 7. 1-Propanol, 3-(methylthio)- [webbook.nist.gov]

- 8. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 232944-38-6: Unraveling the Properties and Applications of 3-(Methylthio)propyl methanesulfonate

For Immediate Release

[City, State] – January 5, 2026 – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound identified by CAS number 232944-38-6, chemically known as 3-(Methylthio)propyl methanesulfonate. This document provides a detailed overview of its known properties and explores its potential, yet currently undocumented, applications within the scientific community.

Chemical Identity and Physicochemical Properties

3-(Methylthio)propyl methanesulfonate is a sulfur-containing organic compound. A thorough analysis of available data from chemical suppliers and safety data sheets has allowed for the compilation of its fundamental physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 232944-38-6 | N/A |

| Molecular Formula | C₅H₁₂O₃S₂ | N/A |

| Molecular Weight | 184.28 g/mol | N/A |

| Appearance | No data available | N/A |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Solubility | No data available | N/A |

Synthesis and Manufacturing

Currently, detailed synthetic procedures for 3-(Methylthio)propyl methanesulfonate are not widely published in peer-reviewed literature. However, based on the principles of organic chemistry, a plausible synthetic route can be postulated.

A potential synthesis pathway could involve the esterification of 3-(methylthio)propan-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This reaction would substitute the hydroxyl group with a methanesulfonate (mesylate) group, a good leaving group in nucleophilic substitution reactions.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of 3-(Methylthio)propyl methanesulfonate.

Potential Applications in Research and Development